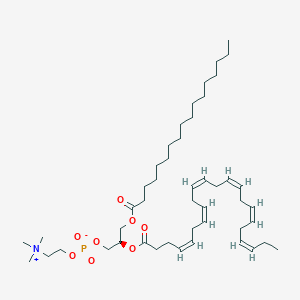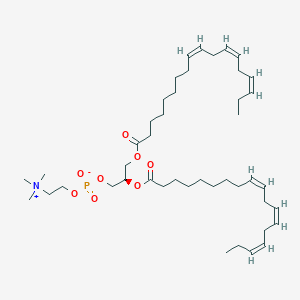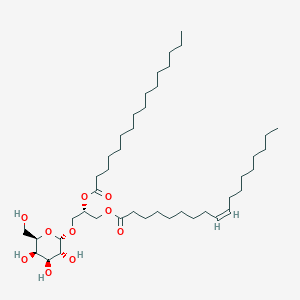
1-oleoyl-2-palmitoyl-3-alpha-D-galactosyl-sn-glycerol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-oleoyl-2-palmitoyl-3-alpha-D-galactosyl-sn-glycerol is a 1,2-diacyl-3-alpha-D-galactosyl-sn-glycerol in which the groups at the 1- and 2-positions are oleoyl and palmitoyl respectively.
Scientific Research Applications
Synthesis and Structural Analysis
- Chiral Synthesis and Structure : Chiral synthesis of triglycerides similar to 1-oleoyl-2-palmitoyl-3-alpha-D-galactosyl-sn-glycerol has been achieved, as demonstrated in the synthesis of 1-butyroyl 2-oleoyl 3-palmitoyl sn glycerol, achieving over 95% purity. This research provides insights into the structural and synthetic aspects of complex triglycerides (Villeneuve et al., 1994).
Phase Behavior Studies
- Binary Phase Behavior : The binary phase behavior of mixtures containing compounds structurally related to 1-oleoyl-2-palmitoyl-3-alpha-D-galactosyl-sn-glycerol, like 1,3-Dipalmitoyl-2-oleoyl-sn-glycerol, has been studied using differential scanning calorimetry and X-ray diffraction. This research is crucial for understanding the crystallization and phase properties of such triglycerides (Zhang et al., 2007).
Interaction with Biological Membranes
- Interactions with Phospholipids : Studies on the phase behavior of mixtures of diacylglycerols, structurally related to 1-oleoyl-2-palmitoyl-3-alpha-D-galactosyl-sn-glycerol, with phospholipids like phosphatidylcholine and phosphatidylserine, provide insights into their interactions with biological membranes and potential implications in cellular processes (Jiménez-Monreal et al., 1998).
Enzyme-Assisted Synthesis
- Enzyme-Assisted Production : The enzyme-assisted synthesis of high-purity chain-deuterated analogs of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine demonstrates the potential for creating highly pure, mixed-acyl phospholipids, which could be analogous in the synthesis of 1-oleoyl-2-palmitoyl-3-alpha-D-galactosyl-sn-glycerol (Bogojevic & Leung, 2020).
Ca2+ Binding Studies
- Calcium Ion Binding : Research on the binding of Ca2+ ions to bilayers composed of phosphatidylglycerol analogs, like 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol, is essential for understanding the behavior of these compounds in biological membranes and their interaction with ions (Borle & Seelig, 1985).
Lipid Bilayer Studies
- Lipid Bilayer Membrane Structure : Studies on perdeuterated analogs of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine provide insights into the membrane structure of lipid bilayers, which could be extrapolated to understand the behavior of 1-oleoyl-2-palmitoyl-3-alpha-D-galactosyl-sn-glycerol in similar environments (Yepuri et al., 2016).
Monolayer Interactions
- Monolayer Interaction Studies : Research on monolayers of unsaturated phosphocholines exposed to ozone provides valuable insights into the reactivity and stability of these molecules, which can be relevant to similar compounds like 1-oleoyl-2-palmitoyl-3-alpha-D-galactosyl-sn-glycerol (Lai, Yang, & Finlayson‐Pitts, 1994).
properties
Product Name |
1-oleoyl-2-palmitoyl-3-alpha-D-galactosyl-sn-glycerol |
|---|---|
Molecular Formula |
C43H80O10 |
Molecular Weight |
757.1 g/mol |
IUPAC Name |
[(2S)-2-hexadecanoyloxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C43H80O10/c1-3-5-7-9-11-13-15-17-18-20-21-23-25-27-29-31-38(45)50-34-36(35-51-43-42(49)41(48)40(47)37(33-44)53-43)52-39(46)32-30-28-26-24-22-19-16-14-12-10-8-6-4-2/h17-18,36-37,40-44,47-49H,3-16,19-35H2,1-2H3/b18-17-/t36-,37-,40+,41+,42-,43+/m1/s1 |
InChI Key |
JBZBYHKCRFIXBI-BNOJPGAFSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)O[C@@H](CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)COC(=O)CCCCCCC/C=C\CCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC(COC1C(C(C(C(O1)CO)O)O)O)COC(=O)CCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



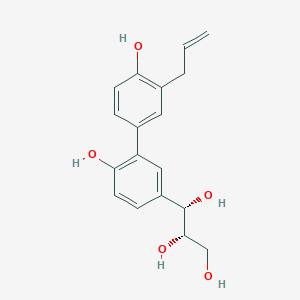
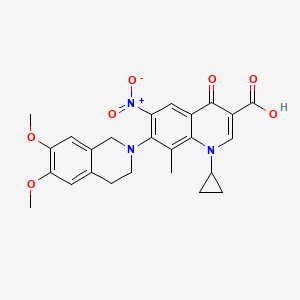
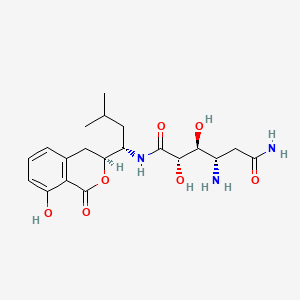
![2-[4-(Trifluoromethylsulfonyloxy)phenyl]propanoic acid](/img/structure/B1265169.png)
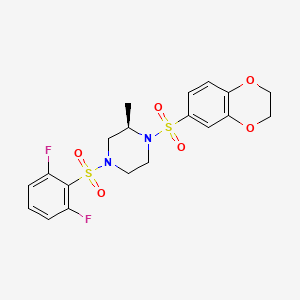
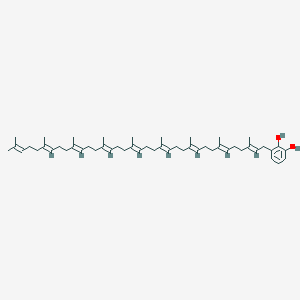
![3-hydroxy-6-[(2E)-3-(4-hydroxyphenyl)prop-2-enoyl]-5-methoxy-2-(3-methylbut-2-en-1-yl)phenolate](/img/structure/B1265175.png)
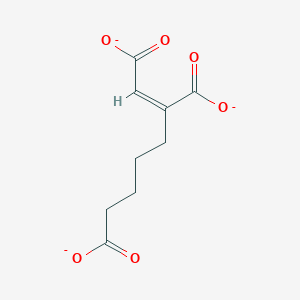
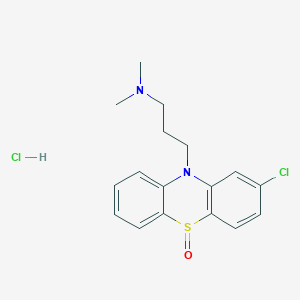
![2-[(3S,5S)-6,10-Dimethylspiro[4.5]dec-9-en-3-yl]propan-2-ol](/img/structure/B1265179.png)
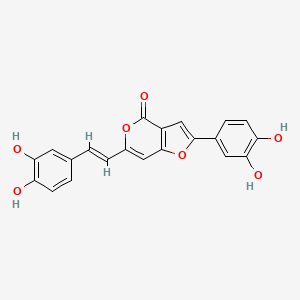
![(2S)-2-[[(2S,3R,4S,5R)-5-(Aminomethyl)-3,4-dihydroxyoxolan-2-yl]oxy-[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-N-(4-butylphenyl)-1,4-dimethyl-3-oxo-2,7-dihydro-1,4-diazepine-5-carboxamide](/img/structure/B1265182.png)
